

Physical and chemical properties of 3,3-Dimethoxybutan-2-one.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,3-Dimethoxybutan-2-one

Cat. No.: B1329833

[Get Quote](#)

An In-Depth Technical Guide to 3,3-Dimethoxybutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3,3-Dimethoxybutan-2-one** (CAS No. 21983-72-2). It is a valuable resource for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's key characteristics, supported by structured data tables for easy reference. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analysis, and includes workflow diagrams for key processes to facilitate understanding and replication.

Introduction

3,3-Dimethoxybutan-2-one, also known as diacetyl-mono-dimethylacetal, is a ketone and a ketal, making it a versatile intermediate in organic synthesis.^[1] Its chemical structure features a butane backbone with a ketone at the 2-position and two methoxy groups at the 3-position. This unique arrangement of functional groups allows for its use as a building block in the synthesis of more complex molecules, including pharmaceuticals and fragrances.^[2] This guide

aims to consolidate the available technical information on **3,3-Dimethoxybutan-2-one** to support its application in research and development.

Physical and Chemical Properties

3,3-Dimethoxybutan-2-one is a clear, colorless liquid at room temperature.^[3] It is soluble in organic solvents but sparingly soluble in water.^[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 3,3-Dimethoxybutan-2-one

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₂ O ₃	[5]
Molecular Weight	132.16 g/mol	[2][5]
CAS Number	21983-72-2	[5]
Appearance	Clear colorless liquid	[3]
Boiling Point	145-146 °C (lit.)	[6]
Density	0.987 g/mL at 25 °C (lit.)	[6]
Flash Point	45 °C (closed cup)	[1]
Refractive Index (n _{20/D})	1.407 (lit.)	[6]
Solubility	Soluble in organic solvents, sparingly soluble in water	[4]
Stability	Stable under recommended storage conditions.	[3]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **3,3-Dimethoxybutan-2-one**.

¹H NMR Spectroscopy

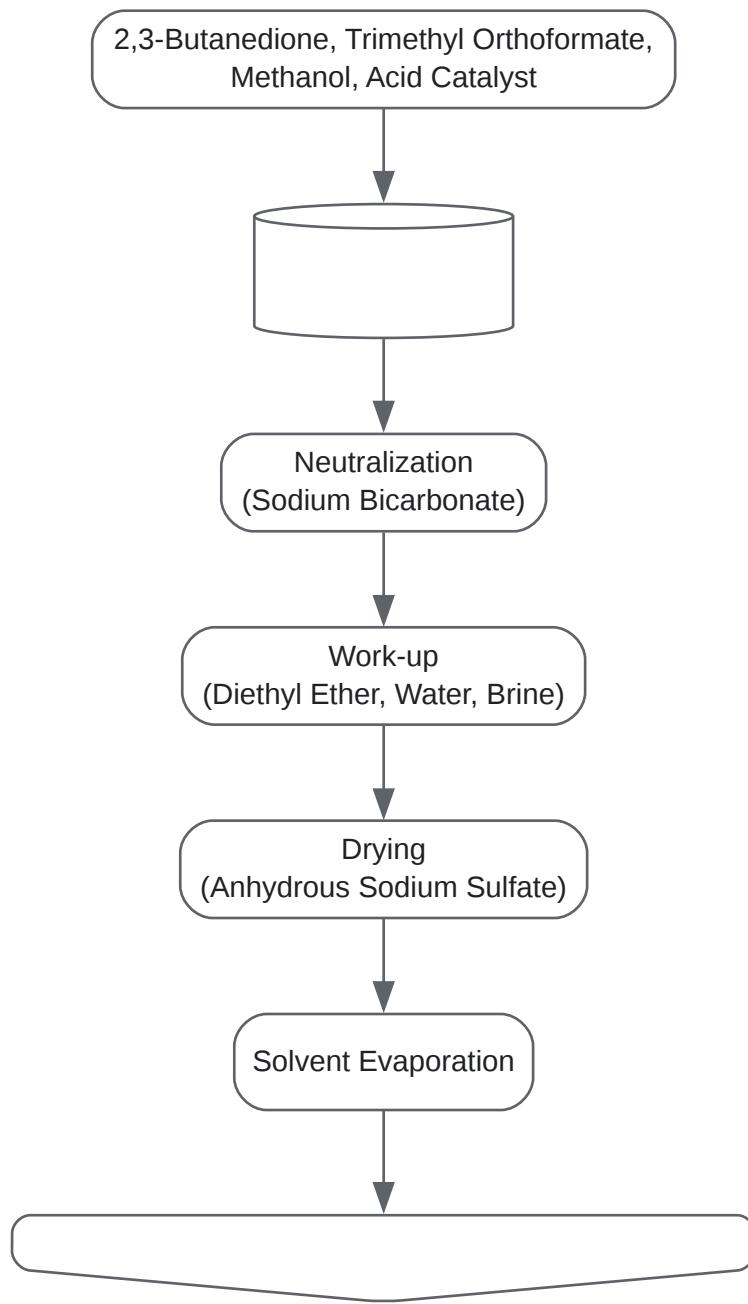
The ¹H NMR spectrum of **3,3-Dimethoxybutan-2-one** is expected to show three distinct signals corresponding to the different proton environments in the molecule. A certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with its structure.[2] Although detailed peak assignments and coupling constants are not readily available in the literature, a predicted spectrum can be inferred.

IR Spectroscopy

The infrared spectrum of **3,3-Dimethoxybutan-2-one** will exhibit characteristic absorption bands for its functional groups. A strong absorption peak is expected in the region of 1715 cm⁻¹ corresponding to the C=O stretching of the ketone.[7] Additionally, C-O stretching bands for the methoxy groups would be observed. PubChem lists the availability of FTIR spectra for this compound.[5]

Experimental Protocols

Synthesis of **3,3-Dimethoxybutan-2-one**


A common method for the synthesis of **3,3-Dimethoxybutan-2-one** involves the reaction of 2,3-butanedione with trimethyl orthoformate in the presence of an acid catalyst.[8]

Materials:

- 2,3-Butanedione
- Trimethyl orthoformate
- Methanol (anhydrous)
- Concentrated Sulfuric Acid or Camphorsulfonic acid
- Sodium Bicarbonate
- Anhydrous Sodium Sulfate
- Diethyl ether

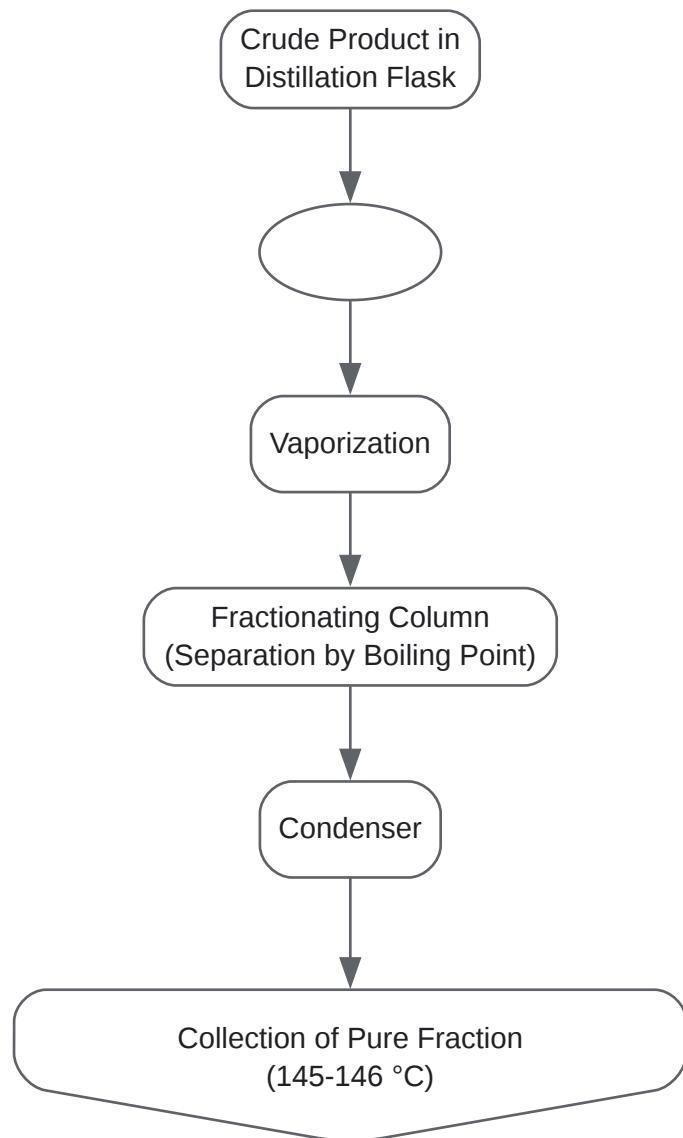
Procedure:

- To a solution of 2,3-butanedione in anhydrous methanol, add trimethyl orthoformate.
- Carefully add a catalytic amount of concentrated sulfuric acid or camphorsulfonic acid to the mixture.
- Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC or GC.
- After completion, cool the mixture to room temperature and neutralize the acid catalyst by the slow addition of sodium bicarbonate until effervescence ceases.
- Remove the solvent and other volatile components by distillation.
- Dilute the residue with diethyl ether and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **3,3-Dimethoxybutan-2-one**.

Purification by Fractional Distillation


The crude **3,3-Dimethoxybutan-2-one** can be purified by fractional distillation under atmospheric or reduced pressure.^[9]

Apparatus:

- Round-bottom flask
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with thermometer
- Condenser
- Receiving flask(s)
- Heating mantle
- Boiling chips

Procedure:

- Set up the fractional distillation apparatus. Ensure all joints are properly sealed.
- Place the crude product in the round-bottom flask with a few boiling chips.
- Begin heating the flask gently.
- The vapor will rise through the fractionating column, and a temperature gradient will be established.
- Collect the fraction that distills at the boiling point of **3,3-Dimethoxybutan-2-one** (145-146 °C at atmospheric pressure).
- Monitor the temperature closely; a sharp, stable boiling point indicates a pure compound.

[Click to download full resolution via product page](#)

Caption: Fractional distillation workflow for purification.

Analysis by Gas Chromatography (GC)

The purity of **3,3-Dimethoxybutan-2-one** can be determined by gas chromatography. A certificate of analysis for a commercial sample indicates a purity of 99.35% as determined by GC.^[2]

General GC Parameters (example):

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

- Carrier Gas: Helium or Nitrogen.
- Injector Temperature: ~250 °C.
- Detector: Flame Ionization Detector (FID).
- Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

Chemical Reactivity and Stability

3,3-Dimethoxybutan-2-one is stable under normal storage conditions, which include keeping it in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.^[3] It is incompatible with strong oxidizing agents and strong acids.^[3] Hazardous decomposition products formed under fire conditions include carbon oxides.^[3]

Safety and Handling

3,3-Dimethoxybutan-2-one is a flammable liquid and vapor.^[1] It may cause skin and eye irritation.^[4] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3,3-Dimethoxybutan-2-one is a valuable synthetic intermediate with well-defined physical and chemical properties. This guide provides essential technical data and standardized protocols to assist researchers and professionals in its safe and effective use. The provided workflows for synthesis and purification offer a clear visual representation of the key experimental steps. While this compound does not appear to have direct biological signaling roles, its utility as a building block in the synthesis of biologically active molecules is significant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3-Dimethoxy-2-butanone | 21983-72-2 | FD41675 [biosynth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 3,3-Dimethoxy-2-butanone | C6H12O3 | CID 140871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,3-Dimethoxy-2-butanone 98 21983-72-2 [sigmaaldrich.com]
- 7. 3,3-Dimethoxy-2-butanone [webbook.nist.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Physical and chemical properties of 3,3-Dimethoxybutan-2-one.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329833#physical-and-chemical-properties-of-3-3-dimethoxybutan-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com